(2E)-4,4,4-trifluorobut-2-en-1-aminehydrochloride
Description
(2E)-4,4,4-Trifluorobut-2-en-1-amine hydrochloride is a fluorinated amine derivative characterized by a conjugated enamine structure and a trifluoromethyl group. Fluorination at the terminal carbon increases metabolic stability and lipophilicity, which may influence its pharmacokinetic profile compared to non-fluorinated analogs .
Properties
Molecular Formula |
C4H7ClF3N |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
(E)-4,4,4-trifluorobut-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3-8;/h1-2H,3,8H2;1H/b2-1+; |
InChI Key |
DTTLOGWVWQUQJA-TYYBGVCCSA-N |
Isomeric SMILES |
C(/C=C/C(F)(F)F)N.Cl |
Canonical SMILES |
C(C=CC(F)(F)F)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride and related hydrochlorides or fluorinated amines:
Key Observations:
Fluorination Impact: The trifluoromethyl group in (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride distinguishes it from non-fluorinated amines like propranolol or lidocaine.
Amine Classification: Unlike secondary or tertiary amines (e.g., dosulepin, propranolol), the primary amine in (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride may limit membrane permeability but improve water solubility, a critical factor for parenteral formulations.
Stereochemical Specificity : The E-configuration of the double bond in the enamine moiety could influence molecular geometry and receptor interactions, a feature absent in rigid bicyclic alkaloids like jatrorrhizine .
Research Findings and Limitations
- Synthetic Challenges: The synthesis of (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride involves regioselective fluorination and stereochemical control, as evidenced by analogous protocols for fluorinated enamines .
- Analytical Comparisons : Chromatographic methods (e.g., HPLC) used for alkaloid hydrochlorides (e.g., berberine, palmatine) or antidepressants (dosulepin) may require optimization for this compound due to its unique fluorinated structure.
- Biological Data Gap: While lidocaine and propranolol hydrochlorides have well-documented pharmacological profiles , the bioactivity of (2E)-4,4,4-trifluorobut-2-en-1-amine hydrochloride remains unexplored in the available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
